4-hydroxy Alprazolam
4-hydroxy Alprazolam
4-Hydroxyalprazolam belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. 4-Hydroxyalprazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxyalprazolam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyalprazolam is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
30896-57-2
VCID:
VC0159327
InChI:
InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3
SMILES:
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4
Molecular Formula:
C17H13ClN4O
Molecular Weight:
324.8 g/mol
4-hydroxy Alprazolam
CAS No.: 30896-57-2
Reference Standards
VCID: VC0159327
Molecular Formula: C17H13ClN4O
Molecular Weight: 324.8 g/mol
CAS No. | 30896-57-2 |
---|---|
Product Name | 4-hydroxy Alprazolam |
Molecular Formula | C17H13ClN4O |
Molecular Weight | 324.8 g/mol |
IUPAC Name | 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |
Standard InChI | InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3 |
Standard InChIKey | CEYGCFLPQFNPST-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 |
Canonical SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 |
Description | 4-Hydroxyalprazolam belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. 4-Hydroxyalprazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxyalprazolam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyalprazolam is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |
Reference | 1.Park, J.Y.,Kim, K.A.,Park, P.W., et al. Effect of CYP3A5*3 genotype on the pharmacokinetics and pharmacodynamics of alprazolam in healthy subjects. Clinical Pharmacology and Therapeutics 79(6), 590-599 (2006). |
PubChem Compound | 182017 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume